

Synthesis and Characterization of N-Nitrosometoprolol: A Technical Guide

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Compound of Interest		
Compound Name:	N-Nitrosometoprolol	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosometoprolol is a nitrosamine impurity of Metoprolol, a widely prescribed beta-blocker. Due to the potential carcinogenic nature of nitrosamine impurities, their detection, synthesis, and characterization are of critical importance for pharmaceutical quality control and drug safety. This technical guide provides an in-depth overview of the synthesis and characterization of **N-Nitrosometoprolol**, including a representative synthesis protocol, detailed analytical methodologies, and a discussion of its genotoxic potential.

Introduction

Nitrosamine impurities in pharmaceuticals have become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens, and their presence in drug substances, even at trace levels, requires rigorous control. **N-Nitrosometoprolol** is the N-nitroso derivative of Metoprolol, a selective β1 receptor blocker used in the treatment of various cardiovascular diseases. It can form when Metoprolol interacts with nitrosating agents under specific conditions, such as during synthesis or storage.[1][2] This guide outlines the essential technical aspects of synthesizing and characterizing this critical impurity to support research, methods development, and validation activities.



Synthesis of N-Nitrosometoprolol

The synthesis of **N-Nitrosometoprolol** involves the reaction of the secondary amine group in Metoprolol with a nitrosating agent, typically in an acidic medium.[3][4] While specific, detailed protocols from peer-reviewed literature are scarce, a representative procedure can be derived from the general knowledge of N-nitrosation reactions.

Representative Experimental Protocol

Materials:

- Metoprolol tartrate
- Sodium nitrite (NaNO₂)
- · Hydrochloric acid (HCl), 1 M
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

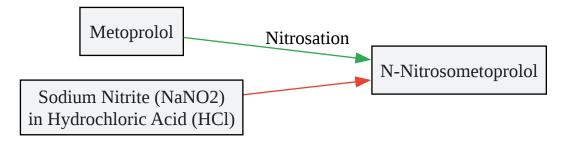
- Dissolution: Dissolve Metoprolol tartrate in 1 M hydrochloric acid in a round-bottom flask, equipped with a magnetic stirrer, and cool the solution to 0-5 °C in an ice bath.
- Nitrosation: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled Metoprolol solution while maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to Metoprolol should be approximately 1.1:1.



- Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-Nitrosometoprolol.
- Purification: Purify the crude product by column chromatography on silica gel, using a
 gradient of hexane and ethyl acetate as the eluent, to yield pure N-Nitrosometoprolol.

Disclaimer: This is a representative protocol based on general chemical principles of N-nitrosation. Actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may require optimization.

Synthesis Pathway



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Caption: Synthesis of **N-Nitrosometoprolol** from Metoprolol.

Characterization of N-Nitrosometoprolol

The characterization of **N-Nitrosometoprolol** is crucial for its unequivocal identification and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.



Physicochemical Properties

Property	- Value	Reference
Chemical Name	N-(2-Hydroxy-3-(4-(2- methoxyethyl)phenoxy)propyl)- N-isopropylnitrous amide	[2]
CAS Number	138768-62-4	
Molecular Formula	C15H24N2O4	-
Molecular Weight	296.36 g/mol	-

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the primary methods for the separation, detection, and quantification of **N-Nitrosometoprolol**.

3.2.1. UHPLC-MS/MS Method

A sensitive and validated UHPLC-MS/MS method for the determination of **N- Nitrosometoprolol** in beta-blocker active pharmaceutical ingredients has been reported.

Parameter	Description
Column	Acquity HSS T3 (3.0 × 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Methanol or Acetonitrile
Detection	Mass spectrometry with electrospray ionization (ESI)
LOD	0.02–1.2 ppb
LOQ	2–20 ppb

3.2.2. HPLC Purity



Commercial suppliers of **N-Nitrosometoprolol** reference standards often provide a certificate of analysis indicating the purity as determined by HPLC. Purity values are typically greater than 90%. The presence of rotamers, due to restricted rotation around the N-N bond, can be observed in the chromatogram.

Spectroscopic Analysis

3.3.1. Mass Spectrometry (MS)

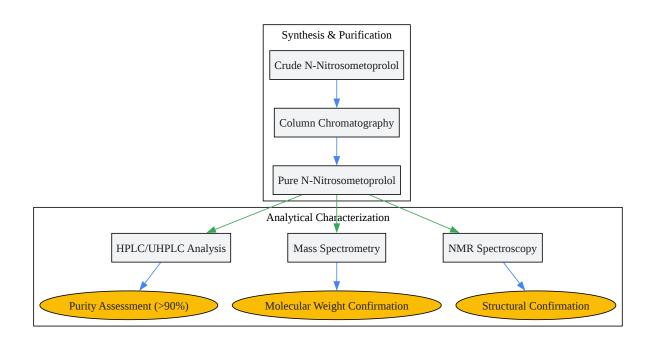
Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis. The fragmentation of nitrosamines is well-documented and typically involves the loss of the nitroso group (•NO, 30 Da) and the hydroxyl group (•OH, 17 Da).

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of **N-Nitrosometoprolol**. The presence of rotamers can lead to the observation of two sets of signals for the protons and carbons near the nitroso group. While specific spectral data for **N-Nitrosometoprolol** is not readily available in the public domain, certificates of analysis from commercial suppliers confirm its use for structural confirmation.

Characterization Workflow





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Caption: Workflow for the synthesis and characterization of **N-Nitrosometoprolol**.

Genotoxicity of N-Nitrosometoprolol

N-Nitrosometoprolol is considered a genotoxic impurity. Like many other nitrosamines, it requires metabolic activation to exert its DNA-damaging effects.

Mechanism of Genotoxicity

The genotoxicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process, typically involving α -hydroxylation, leads to the formation of unstable intermediates that can generate highly reactive alkylating agents



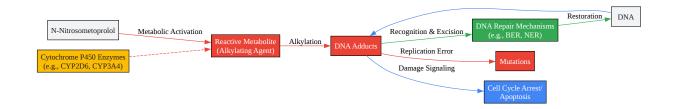
(e.g., diazonium ions). These electrophilic species can then react with nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication and, consequently, may initiate carcinogenesis.

The parent drug, Metoprolol, is metabolized by several CYP enzymes, with CYP2D6 being the major contributor, and CYP3A4, CYP2B6, and CYP2C9 playing minor roles. It is plausible that these or other CYP enzymes are involved in the metabolic activation of **N-Nitrosometoprolol**. For the related N-nitroso propranolol, CYP2C19 has been identified as a key enzyme in its bioactivation.

DNA Damage and Repair

The formation of DNA adducts by alkylating agents triggers cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the damaged bases and restore the integrity of the DNA. Unrepaired or misrepaired DNA damage can lead to permanent mutations. Studies have shown that **N-Nitrosometoprolol** induces DNA fragmentation in rat hepatocytes.

Proposed Genotoxicity Pathway



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Caption: Proposed pathway for the genotoxicity of **N-Nitrosometoprolol**.

Conclusion



The synthesis and characterization of **N-Nitrosometoprolol** are essential for managing the risks associated with this potential impurity in Metoprolol-containing drug products. This guide provides a framework for understanding the key aspects of its synthesis, the analytical techniques for its characterization, and the underlying mechanism of its genotoxicity. A thorough understanding of these elements is critical for researchers, scientists, and drug development professionals to ensure the quality and safety of pharmaceutical products. Further research into detailed synthesis optimization, comprehensive spectroscopic analysis, and the specific metabolic pathways of **N-Nitrosometoprolol** will continue to be of high value to the scientific community.

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